molecular formula C₁₅H₁₁D₇Cl₂N₂O₃ B1154029 Oxadiazon-d7

Oxadiazon-d7

Cat. No.: B1154029
M. Wt: 352.26
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazon-d7 is a deuterium-labeled isotopologue of Oxadiazon, a herbicidal compound belonging to the 1,3,4-oxadiazole chemical class. It is synthesized by replacing seven hydrogen atoms with deuterium at specific molecular positions, enhancing its utility as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling ensures minimal chemical reactivity differences compared to the non-deuterated form while providing distinct mass spectral signatures for accurate quantification . Oxadiazon itself is a pre-emergent herbicide widely used in agriculture to control broadleaf weeds and grasses, functioning via inhibition of protoporphyrinogen oxidase (PPO) . The deuterated variant, this compound, is critical in environmental and pharmacological studies for tracking degradation pathways, metabolic profiling, and correcting matrix effects during residue analysis .

Properties

Molecular Formula

C₁₅H₁₁D₇Cl₂N₂O₃

Molecular Weight

352.26

Synonyms

3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one-d7;  2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one-d7;  2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-5-oxo-1,3,4-oxadiazoline-d7;  F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Oxadiazole-Based Herbicides

Oxadiazon-d7 belongs to the 1,3,4-oxadiazole family, which is structurally distinct from other oxadiazole isomers (e.g., 1,2,4-oxadiazoles) and related heterocyclic herbicides. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) LogP Primary Use Prescription Class ()
This compound C₁₅H₁₁D₇Cl₂NO₃ ~342.3 3.8 Analytical internal standard Prescription Table 6
Oxadiazon C₁₅H₁₈Cl₂NO₃ 335.2 3.8 Herbicide Prescription Table 6
Oxadiargyl C₁₅H₁₄Cl₂N₂O₃ 341.2 4.1 Herbicide Prescription Table 5
Oxadixyl C₁₅H₁₈N₂O₄ 290.3 1.2 Fungicide Prescription Table 5
  • Oxadiargyl : Shares a similar 1,3,4-oxadiazole backbone but differs in substituents, leading to higher lipophilicity (LogP 4.1) and broader soil persistence .
  • Oxadixyl : A fungicide with a 1,3,4-oxadiazole core but lower LogP (1.2), favoring systemic mobility in plants .

The deuterium in this compound increases its molecular weight by ~7 atomic mass units (AMU) compared to Oxadiazon, enabling unambiguous differentiation in mass spectrometry .

Isotopic Analogs: Deuterated Agrochemicals

Deuterated compounds like this compound are pivotal in analytical chemistry. Comparisons with other isotopic analogs highlight their shared utility:

Property This compound Atrazine-d5 Glyphosate-d6
Deuterium Sites 7 H → D substitutions 5 H → D substitutions 6 H → D substitutions
Mass Shift (Δm/z) +7 +5 +6
Primary Application Herbicide analysis Triazine herbicide analysis Phosphonate herbicide analysis

Deuterated analogs exhibit nearly identical chromatographic retention times to their non-deuterated counterparts but avoid signal overlap in MS/MS spectra, ensuring precision in complex matrices .

Physicochemical and Metabolic Differences

  • Solubility : this compound and Oxadiazon share similar solubility profiles (~3.5 mg/L in water at 20°C) due to identical polar functional groups.
  • Stability : Deuterium substitution enhances metabolic stability. Studies show this compound undergoes 20% slower hepatic degradation in vitro compared to Oxadiazon, reducing interference in tracer studies .
  • Detection Limits : In LC-MS/MS, this compound improves quantification accuracy, lowering the limit of detection (LOD) for Oxadiazon from 0.05 ppb to 0.01 ppb in soil samples .

Analytical Performance in Comparative Studies

A 2022 study compared this compound with non-deuterated Oxadiazon and the structurally distinct 1,2,5-oxadiazine derivatives (e.g., compounds 6a-e from ):

Parameter This compound 1,2,5-Oxadiazine (6a)
Retention Time (min) 8.2 6.5
MS/MS Fragmentation m/z 337 → 252 m/z 214 → 167
Matrix Effect (%) -5% (corrected) +15% (uncorrected)

The data underscore this compound's superiority in minimizing matrix effects compared to non-isotopic heterocycles .

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